2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a pyrazine derivative, which means it contains a pyrazine ring—a six-membered ring with two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyrazine with tetrahydrofuran-3-ol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the tetrahydrofuran moiety.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a pyrazine derivative with an aryl or vinyl group replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(tetrahydrofuran-3-yl)pyridine: This compound is similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-Bromo-6-(tetrahydrofuran-2-yl)methoxy)pyrazine: Another similar compound with a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine is unique due to the presence of both a bromine atom and a tetrahydrofuran-3-yloxy group on the pyrazine ring. This combination of functional groups provides distinct reactivity and potential for various applications in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
2-bromo-6-(oxolan-3-yloxy)pyrazine |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-3-10-4-8(11-7)13-6-1-2-12-5-6/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
DOZRVLVVCAXHFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=CN=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.